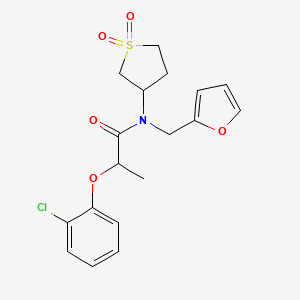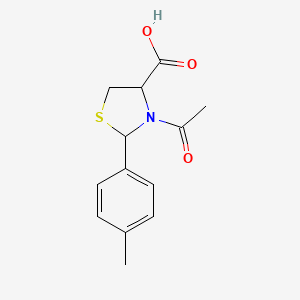![molecular formula C15H11ClFN5O3S3 B11408700 5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11408700.png)
5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-CHLORO-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl chloride and 2-methanesulfonylpyrimidine-4-carboxylic acid.
Formation of Thiadiazole Ring: The 1,3,4-thiadiazole ring is formed by reacting thiosemicarbazide with the appropriate carboxylic acid derivative under acidic conditions.
Coupling Reaction: The thiadiazole derivative is then coupled with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Product Formation: The final step involves the chlorination of the intermediate product using thionyl chloride or another chlorinating agent to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro group if present in any derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine and fluorine positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: It is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Diagnostic Tools: The compound can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: It can be used in the formulation of pesticides and herbicides.
Pharmaceuticals: The compound is a key intermediate in the synthesis of various pharmaceutical drugs.
作用機序
The mechanism of action of 5-CHLORO-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 4-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol
- 2-Methanesulfonyl-4-chloropyrimidine
Uniqueness
- Structural Complexity : The presence of multiple functional groups and heterocyclic rings makes it structurally unique.
- Biological Activity : It exhibits a broad spectrum of biological activities, making it a versatile compound for various applications.
- Synthetic Accessibility : The compound can be synthesized using relatively straightforward synthetic routes, making it accessible for research and industrial applications.
特性
分子式 |
C15H11ClFN5O3S3 |
|---|---|
分子量 |
459.9 g/mol |
IUPAC名 |
5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H11ClFN5O3S3/c1-28(24,25)14-18-6-10(16)11(19-14)12(23)20-13-21-22-15(27-13)26-7-8-2-4-9(17)5-3-8/h2-6H,7H2,1H3,(H,20,21,23) |
InChIキー |
LSHWTKCVEIITHC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


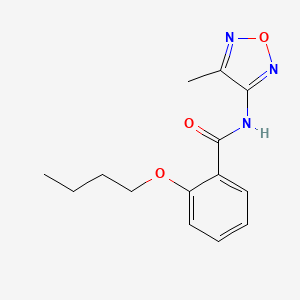
![2-(5-methyl-1-benzofuran-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11408623.png)
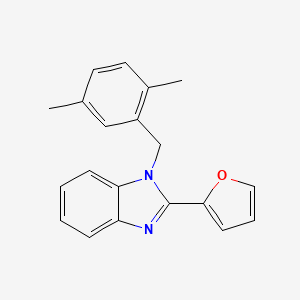
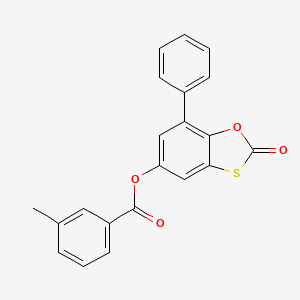
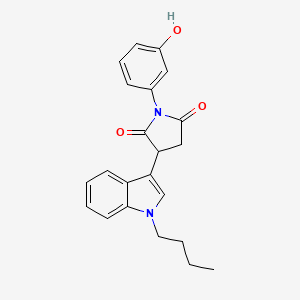
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11408646.png)
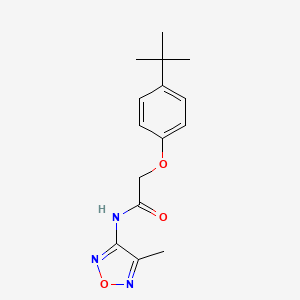
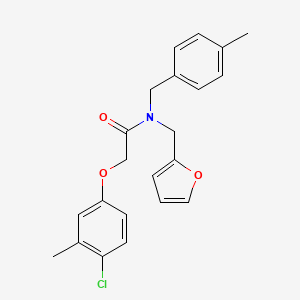
![(2e)-3-{1-[3-(2,3-Dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B11408655.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11408668.png)
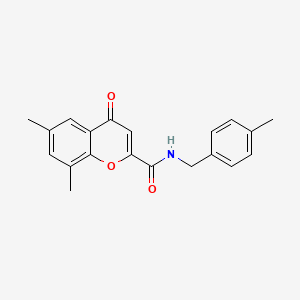
![2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11408691.png)
